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Compound of Interest

Compound Name:
2-Fluoro-7-azaspiro[3.5]nonane

hydrochloride

Cat. No.: B594328 Get Quote

An In-depth Technical Guide to the Synthesis of 2-Fluoro-7-azaspiro[3.5]nonane
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 2-Fluoro-7-
azaspiro[3.5]nonane hydrochloride, a valuable building block in medicinal chemistry. The

protocols detailed herein are based on established chemical transformations and provide a

logical route for the preparation of this fluorinated spirocyclic amine.

Synthetic Strategy Overview
The synthesis of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride can be achieved through a

multi-step sequence starting from commercially available materials. The key steps involve the

construction of the 7-azaspiro[3.5]nonane core, introduction of the fluorine atom via

deoxofluorination, and subsequent deprotection and salt formation. The nitrogen atom is

protected as a tert-butyl carbamate (Boc) throughout the initial steps to ensure

chemoselectivity.
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Caption: Synthetic workflow for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride.

Experimental Protocols
Step 1: Synthesis of tert-butyl 2-oxo-7-
azaspiro[3.5]nonane-7-carboxylate
This procedure involves a [2+2] cycloaddition reaction to form the cyclobutanone ring.

Materials:

tert-butyl 4-methylenepiperidine-1-carboxylate
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Zinc/Copper couple (Zn/Cu)

tert-Butyl methyl ether (t-BuOMe)

2,2,2-Trichloroacetyl chloride

1,2-Dimethoxyethane (DME)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-

methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (11.5 eq).

Add t-BuOMe and stir the suspension at 15 °C.

Slowly add a solution of 2,2,2-trichloroacetyl chloride in DME.

Stir the mixture at room temperature overnight.

Cool the reaction mixture in an ice bath and slowly quench with a saturated solution of

NH₄Cl.

Stir the mixture at room temperature for 4 hours and then filter to remove solids.

Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc.

Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the residue by column chromatography (e.g., silica gel, EtOAc/Hexane gradient) to

yield the product.[1]
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Step 2: Synthesis of tert-butyl 2-hydroxy-7-
azaspiro[3.5]nonane-7-carboxylate
This step involves the reduction of the ketone to a secondary alcohol.

Materials:

tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Methanol (MeOH)

Sodium borohydride (NaBH₄)

Deionized water

Dichloromethane (DCM)

Procedure:

Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in MeOH in a round-

bottom flask and cool to 0 °C in an ice bath.

Slowly add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the

starting material is consumed.

Quench the reaction by the slow addition of deionized water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with DCM.

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the

alcohol, which can often be used in the next step without further purification.
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Step 3: Synthesis of tert-butyl 2-fluoro-7-
azaspiro[3.5]nonane-7-carboxylate
This key step introduces the fluorine atom via deoxofluorination of the alcohol.[2][3][4]

Materials:

tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Anhydrous dichloromethane (DCM)

Diethylaminosulfur trifluoride (DAST)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous

DCM in a flame-dried flask under a nitrogen atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add DAST (1.2 eq) dropwise to the stirred solution.

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature,

stirring for an additional 2-4 hours. Monitor the reaction by TLC.

Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of

NaHCO₃ at 0 °C.

Separate the layers and extract the aqueous phase with DCM.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography to obtain the fluorinated intermediate.

Step 4: Synthesis of 2-Fluoro-7-azaspiro[3.5]nonane
hydrochloride
This final step involves the deprotection of the Boc group and the formation of the

hydrochloride salt.[5]

Materials:

tert-butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate

Anhydrous 1,4-dioxane

4 M HCl in 1,4-dioxane

Anhydrous diethyl ether

Procedure:

Dissolve tert-butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a minimal

amount of anhydrous 1,4-dioxane.

To this solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

Stir the mixture for 2-4 hours, monitoring the deprotection by TLC. The product may

precipitate out of the solution.

Upon completion, add anhydrous diethyl ether to facilitate further precipitation.

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-
Fluoro-7-azaspiro[3.5]nonane hydrochloride as a solid.

Quantitative Data Summary
The following table summarizes expected yields and key properties for the intermediates and

the final product. Note that yields are representative and can vary based on reaction scale and

optimization.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

Physical State

tert-butyl 2-oxo-

7-

azaspiro[3.5]non

ane-7-

carboxylate

C₁₃H₂₁NO₃ 239.31 15-40 Solid

tert-butyl 2-

hydroxy-7-

azaspiro[3.5]non

ane-7-

carboxylate

C₁₃H₂₃NO₃ 241.33 >90 Solid/Oil

tert-butyl 2-

fluoro-7-

azaspiro[3.5]non

ane-7-

carboxylate

C₁₃H₂₂FNO₂ 243.32 50-70 Oil

2-Fluoro-7-

azaspiro[3.5]non

ane

hydrochloride

C₈H₁₅ClFN 179.66 >95 Solid

Experimental Workflow Diagrams
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Step 1: Cycloaddition

Charge flask with starting
material and Zn/Cu

Add t-BuOMe and cool

Add trichloroacetyl chloride
solution

Stir overnight

Quench with NH4Cl

Aqueous workup and
extraction

Purify by chromatography

Click to download full resolution via product page

Caption: Workflow for the synthesis of the spirocyclic ketone.
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Step 3: Deoxofluorination

Dissolve alcohol in
anhydrous DCM

Cool to -78 °C

Add DAST dropwise

Warm to RT and stir

Quench with NaHCO3

Aqueous workup and
extraction

Purify by chromatography

Click to download full resolution via product page

Caption: Workflow for the deoxofluorination step.
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Step 4: Deprotection

Dissolve Boc-protected
amine in dioxane

Add HCl in dioxane

Stir at RT

Precipitate with ether

Filter and dry solid

Click to download full resolution via product page

Caption: Workflow for the final deprotection and salt formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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